Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-isopropyl-6-methylpyrimidin-4-yl) hydrogen phosphate is a chemical compound with the molecular formula C10H17N2O4P. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of pyrimidine and is often used as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-isopropyl-6-methylpyrimidin-4-yl) hydrogen phosphate typically involves the reaction of 2-isopropyl-6-methylpyrimidin-4-ol with ethyl phosphorodichloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-isopropyl-6-methylpyrimidin-4-yl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleoph
Eigenschaften
CAS-Nummer |
34144-79-1 |
---|---|
Molekularformel |
C10H17N2O4P |
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
ethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O4P/c1-5-15-17(13,14)16-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
YBQSUZWYYMESQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OC1=NC(=NC(=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.